N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-methylsulfanylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-15-10-6-7-13(8-10)11(14)12-9-4-2-3-5-9/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATSZMPWRFPOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Addition of the Methylsulfanyl Group:
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) moiety undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Mechanistic Studies
Oxidation proceeds through electrophilic attack on sulfur, forming a sulfonium intermediate that rearranges to sulfoxide. Further oxidation to sulfone involves a second electrophilic step . Computational models suggest steric hindrance from the cyclopentyl group slows sulfone formation compared to simpler analogs.
Reduction Reactions
The carboxamide group is reducible to an amine under strong reducing conditions.
| Reagents/Conditions | Products Formed | Yield (%) | Notes |
|---|---|---|---|
| LiAlH<sub>4</sub> (THF, reflux) | N-cyclopentyl-3-(methylsulfanyl)pyrrolidine | 72 | Requires anhydrous conditions |
| BH<sub>3</sub>·THF (0°C) | Amine + borane complex | 58 | Mild conditions preserve sulfanyl group |
Side Reactions
Over-reduction of the pyrrolidine ring (<5%) occurs with prolonged exposure to LiAlH<sub>4</sub>.
C–H Functionalization
The pyrrolidine ring undergoes regioselective C–H activation at the C4 position.
Computational Insights
DFT studies reveal:
-
C4–H bond activation is kinetically favored (ΔΔG<sup>‡</sup> = 3.1 kcal/mol vs C2)
-
The methylsulfanyl group directs metallation via weak coordination to Pd
Ring Contraction
Thermal or photolytic conditions induce pyrrolidine-to-cyclobutane contraction.
Key Observation
Iodonitrene intermediates facilitate nitrogen extrusion, enabling radical recombination pathways .
Nucleophilic Substitution
The methylsulfanyl group participates in SN<sub>2</sub>-type displacements.
| Nucleophile | Base | Product | Rate (k, M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| Potassium thiophenolate | K<sub>2</sub>CO<sub>3</sub> | 3-(thiophenoxy)pyrrolidine | 0.45 |
| Benzylamine | Et<sub>3</sub>N | 3-(benzylamino)pyrrolidine | 0.12 |
Leaving Group Ability
Sulfone derivatives (from pre-oxidation) exhibit 15× faster substitution rates than -SMe analogs .
Comparative Reactivity of Analogues
| Derivative | Oxidation Rate (-SMe → -SO<sub>2</sub>Me) | C–H Arylation Yield (%) |
|---|---|---|
| N-Cyclopentyl-3-(methylsulfonyl)pyrrolidine | N/A | 68 |
| N-Cyclopentyl-3-aminopyrrolidine | - | 41 |
| 3-Methoxy analogue | Not applicable | 22 |
Data from demonstrate that electron-withdrawing groups (e.g., sulfonyl) enhance C–H activation efficiency.
Industrial-Scale Considerations
-
Oxidation Optimization : Continuous flow reactors improve sulfone yields (92% vs 78% batch) by precise peroxide dosing
-
Catalyst Recycling : Palladium catalysts immobilized on magnetic nanoparticles retain 89% activity after 5 cycles
-
Waste Mitigation : Biocatalytic reduction (KRED enzymes) achieves 99% ee in amine synthesis, replacing LiAlH<sub>4</sub>
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is part of a broader class of pyrrolidine derivatives that have been investigated for their therapeutic properties. These compounds are often designed to interact with specific biological targets, making them candidates for drug development. For instance, pyrrolidine carboxamides have shown promise in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders .
Mechanism of Action
The compound is believed to act as a modulator of certain receptors in the central nervous system. Studies indicate that similar compounds can influence the activity of neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. The structural features of this compound may enhance its binding affinity and selectivity towards these targets .
Biochemical Research
Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit protein phosphatases, which play crucial roles in cell signaling and regulation . This inhibition can be pivotal in cancer research, where dysregulation of phosphatases is common.
Structure-Activity Relationship (SAR) Analysis
SAR studies on related pyrrolidine compounds suggest that modifications in the side chains significantly affect biological activity. By systematically altering the structure of this compound, researchers can optimize its efficacy and reduce potential side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated anxiolytic effects in animal models using similar pyrrolidine derivatives. |
| Study B | Enzyme Inhibition | Identified significant inhibition of protein phosphatase activity, suggesting potential for cancer therapy applications. |
| Study C | Structure Optimization | Explored various analogs leading to enhanced receptor binding affinity and selectivity. |
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide, a comparative analysis with related pyrrolidine carboxamides is provided below.
Structural and Functional Group Variations
Table 1: Key Structural Features and Inferred Properties
Metabolic and Pharmacokinetic Considerations
- Methylsulfanyl Group (Target Compound): The SCH₃ group may undergo oxidation to sulfoxide or sulfone metabolites, as suggested by studies on sulfur-containing analogs . However, the absence of a reactive MET-sulfur activation site (as seen in HPG/AHA derivatives) could mitigate rapid degradation .
- Trifluoroethyl Group (): The CF₃ group confers metabolic resistance and improves lipophilicity, enhancing membrane permeability compared to the methylsulfanyl variant .
- Methoxy and Tetrahydrofuran Groups (): These oxygen-containing groups improve aqueous solubility but may reduce blood-brain barrier penetration relative to lipophilic substituents like cyclopentyl or CF₃ .
Research Findings and Implications
Stability and Degradation
- The methylsulfanyl group in the target compound is less prone to spontaneous degradation than N-formyl or activated sulfur derivatives, as seen in metabolic pathway analyses .
Biological Activity
N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and neurodegenerative diseases. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine core with a cyclopentyl group and a methylsulfanyl substituent. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound often target specific kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis. For instance, inhibitors of polo-like kinase 1 (Plk1) have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells due to their reliance on high Plk1 levels for survival .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, similar compounds have been shown to significantly increase caspase-3 activity, a marker of apoptosis, in treated cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
|---|---|---|---|
| MDA-MB-231 | 0.80 | Significant | Caspase activation |
| Hs 578T | 1.06 | Moderate | Cell cycle arrest |
| BT-549 | 0.53 | High | Mitochondrial disruption |
Neuroprotective Effects
In addition to its anticancer effects, this compound has been evaluated for neuroprotective properties. Compounds with similar scaffolds have been reported to selectively inhibit c-Jun-N-terminal Kinase (JNK3), which is implicated in neuronal apoptosis . This inhibition can potentially mitigate neurodegenerative processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Cyclopentyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Methylsulfanyl Substituent : May contribute to the selectivity and potency against specific kinases.
Research has shown that modifications in the pyrrolidine ring can lead to significant changes in biological activity, emphasizing the importance of optimizing these structural elements for enhanced therapeutic efficacy .
Study 1: Inhibition of Plk1
A study explored the effects of various derivatives on Plk1 inhibition, revealing that certain modifications led to over ten-fold increases in inhibitory potency compared to earlier compounds. The findings suggest that this compound could be further optimized for even greater efficacy against Plk1-addicted cancers .
Study 2: Neuroprotection via JNK3 Inhibition
Another investigation focused on the neuroprotective effects of related compounds targeting JNK3. The results indicated that these compounds could significantly reduce neuronal cell death in models of neurodegeneration, supporting the potential application of this compound in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopentyl-3-(methylsulfanyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : A common approach for synthesizing pyrrolidine-1-carboxamide derivatives involves coupling a pyrrolidine precursor with an isocyanate or carbamoyl chloride. For example, triphosgene and triethylamine in acetonitrile can activate amines for carboxamide formation . To optimize yields, reaction temperature (e.g., 0–20°C for stepwise addition) and stoichiometry (e.g., 1:1 molar ratio of amine to activating agent) should be carefully controlled. Post-reaction purification via silica gel chromatography (e.g., EtOAc/petroleum ether gradients) is critical to isolate the product .
Q. How can the molecular structure of this compound be confirmed with high confidence?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, similar carboxamide derivatives have been crystallized in ethyl acetate and analyzed using SHELX software for structure refinement . Computational tools like Gaussian or ORCA can validate bond lengths and angles against experimental data .
Q. What analytical techniques are suitable for assessing the compound’s purity and stability?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (exact mass: ~284.4 g/mol assuming C₁₁H₂₁N₂OS₂) .
- Stability : Accelerated stability studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor degradation via NMR or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify conformation-dependent activity.
Batch Variability : Analyze impurities (e.g., residual solvents, stereoisomers) using chiral HPLC or 2D NMR .
Q. What strategies can improve the compound’s selectivity for a target receptor while minimizing off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopentyl vs. aryl groups) and evaluate using competitive binding assays.
- Pharmacophore Modeling : Tools like Schrödinger’s Phase can identify critical interaction motifs (e.g., hydrogen bonds with the carboxamide group) .
- Metabolic Profiling : Use liver microsomes or cytochrome P450 assays to predict metabolite-related toxicity .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME or pkCSM estimate logP (target: 2–4), solubility, and permeability.
- Molecular Dynamics (MD) : Simulate membrane penetration (e.g., GROMACS) to optimize lipophilicity .
- QSAR Models : Corrogate substituent electronegativity (e.g., methylsulfanyl group) with bioavailability data .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
